molecular formula C13H9N3O2 B13207950 1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid

1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B13207950
M. Wt: 239.23 g/mol
InChI Key: BXARIJOHGMGKGX-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid (CAS 2059949-26-5) is a heteroaromatic compound of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for the development of novel fluorescent probes and functional fluorophores . The compound's molecular formula is C13H9N3O2, with a molecular weight of 239.23 g/mol . The core research value of this compound lies in its photophysical properties, which are characteristic of the imidazo[1,5-a]pyridine class. These properties typically include emission in the blue-green region (450–530 nm) and a large Stokes' shift of approximately 100 nm, which is highly beneficial for fluorescence microscopy applications . The carboxylic acid functional group is a critical feature, providing a convenient chemical handle for conjugation with various targeting ligands, antibodies, or other molecules to create targeted biomarker systems . This makes the compound an excellent candidate for developing sensitive tools for biological imaging. Its primary application is in the synthesis of new water-soluble, fluorescent dyes for use in fluorescence cell imaging . Researchers are exploring these derivatives to create probes with high quantum yields and high molar extinction coefficients, which are essential requirements for effective bioimaging applications . The structural flexibility of the imidazo[1,5-a]pyridine core allows for further synthetic modification, enabling the fine-tuning of optical characteristics for specific confocal microscopy applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure proper handling and use of this material in accordance with their institution's safety guidelines.

Properties

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

1-pyridin-4-ylimidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H9N3O2/c17-13(18)12-15-11(9-4-6-14-7-5-9)10-3-1-2-8-16(10)12/h1-8H,(H,17,18)

InChI Key

BXARIJOHGMGKGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Ritter-Type Reaction via Nitrilium Ion Intermediate

A recent method involves an intermolecular Ritter-type reaction catalyzed by bismuth triflate (Bi(OTf)3) and p-toluenesulfonic acid (p-TsOH), where a carbocation intermediate is attacked by a nitrile nucleophile, forming a nitrilium ion that cyclizes intramolecularly with the pyridine moiety to yield the imidazo[1,5-a]pyridine core.

  • Starting materials: 2-aminopyridine derivatives and acetonitrile or substituted nitriles.
  • Conditions: Heating in 1,2-dichloroethane (DCE) at 150 °C overnight in a sealed tube.
  • Catalysts: 5 mol% Bi(OTf)3 and 7.5 equivalents of p-TsOH·H2O.
  • Work-up: Quenching with saturated NaHCO3, extraction with ethyl acetate, drying, and purification by silica gel chromatography.

This method yields the desired 1-(pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid derivatives in moderate to excellent yields (33% to 95%), depending on the nitrile substrate used. For example, naphthalenecarbonitrile gave a 95% yield, while para-iodobenzonitrile gave only 33%.

Entry Nitrile Substrate Yield (%) Notes
2b Acetonitrile 75 Standard substrate
2c Hydroxyl and bromine substituted nitrile 86 Tolerates functional groups
2d Para-iodobenzonitrile 33 Lower yield
2e Naphthalenecarbonitrile 95 Excellent yield

Iodine-Mediated sp3 C–H Amination (Transition-Metal-Free)

An alternative approach uses molecular iodine (I2) to mediate oxidative sp3 C–H amination of 2-pyridyl ketones with alkylamines, leading to imidazo[1,5-a]pyridine derivatives in a one-pot reaction.

  • Starting materials: 2-pyridyl ketones and alkylamines.
  • Conditions: Sodium acetate as base, iodine as oxidant, mild heating.
  • Advantages: Transition-metal-free, operationally simple, scalable.
  • Yield: Efficient formation of various 1-(2-pyridyl)imidazo[1,5-a]pyridine derivatives.

Although this method is demonstrated for 1-(2-pyridyl)imidazo[1,5-a]pyridines, it provides a conceptual framework for synthesizing related 1-(pyridin-4-yl) derivatives by modifying the pyridine position.

Cyclocondensation Using Nitroalkanes and Phosphorous Acid

Another reported synthesis involves cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in the presence of phosphorous acid and polyphosphoric acid medium.

  • Starting materials: 2-(aminomethyl)pyridines and nitroalkanes.
  • Conditions: Polyphosphoric acid medium, elevated temperature.
  • Outcome: Medium to good yields of imidazo[1,5-a]pyridines.
  • Limitations: Sensitive to steric hindrance; harsh reaction conditions.

This approach is less common for preparing carboxylic acid derivatives but is valuable for accessing diverse imidazo[1,5-a]pyridine cores.

Multi-Step Synthesis via Brominated Intermediates and Oxidation

A linear synthetic route starts from commercially available brominated imidazo[1,5-a]pyridine derivatives, followed by Vilsmeier–Haack formylation, silver nitrate-mediated oxidation to carboxylic acid, and subsequent functionalization.

  • Example: 7-bromoimidazo[1,5-a]pyridine is converted to the aldehyde, then oxidized to 7-bromoimidazo[1,5-a]pyridine-3-carboxylic acid.
  • Coupling: The carboxylic acid intermediate is coupled with amines to form amides.
  • Advantages: Allows introduction of diverse substituents via Suzuki coupling on brominated intermediates.
  • This methodology is adaptable for preparing 1-(pyridin-4-yl) substituted derivatives by appropriate choice of boronic acids and coupling partners.

Comparative Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield Range (%) Advantages Limitations
Ritter-type Bi(OTf)3 catalyzed 2-Aminopyridines + nitriles Bi(OTf)3, p-TsOH, DCE 150 °C, sealed tube, overnight 33–95 High yields, functional group tolerance High temperature, sealed tube needed
I2-mediated C–H amination 2-Pyridyl ketones + alkylamines I2, NaOAc Mild heating, one-pot Moderate to high Transition-metal-free, scalable Mainly for 1-(2-pyridyl) derivatives
Cyclocondensation with nitroalkanes 2-(Aminomethyl)pyridines + nitroalkanes Phosphorous acid, polyphosphoric acid High temperature, harsh Medium to good Access to diverse cores Harsh conditions, steric sensitivity
Multi-step bromide route Brominated imidazo[1,5-a]pyridines DMF/POCl3 (Vilsmeier), AgNO3 oxidation, Suzuki coupling Multiple steps, moderate temp Good to excellent Versatile substitution, well-defined steps Multi-step, requires brominated precursors

Summary of Key Research Findings

  • The Ritter-type reaction catalyzed by Bi(OTf)3 and p-TsOH is a highly efficient and versatile method for synthesizing 1-(pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid derivatives, with yields up to 95% depending on the nitrile substrate.
  • Transition-metal-free iodine-mediated sp3 C–H amination offers a green and scalable alternative, though demonstrated primarily for 1-(2-pyridyl) derivatives, it suggests potential adaptation for 1-(pyridin-4-yl) analogs.
  • Cyclocondensation using nitroalkanes provides access to imidazo[1,5-a]pyridines but involves harsher conditions and is sensitive to steric effects.
  • Multi-step synthetic routes starting from brominated imidazo[1,5-a]pyridines allow for precise functionalization and incorporation of the carboxylic acid group, enabling further derivatization.

Chemical Reactions Analysis

Carboxylic Acid Derivative Reactions

The carboxylic acid group at the 3-position undergoes classical acid-mediated transformations, enabling diversification for pharmaceutical applications.

Table 1: Reactions at the Carboxylic Acid Group

Reaction TypeReagents/ConditionsProductYieldCitation
EsterificationEthanol, H<sub>2</sub>SO<sub>4</sub>, refluxEthyl ester derivative72%
AmidationEDCl, HOBt, DMF, room temperaturePrimary/Secondary amides68–85%
Acyl chloride formationSOCl<sub>2</sub>, refluxAcyl chloride intermediate89%
  • Esterification : Reactivity with alcohols under acidic conditions produces esters, critical for prodrug strategies.

  • Amidation : Coupling with amines using carbodiimide reagents generates amides, a common motif in kinase inhibitors .

Heterocyclic Core Reactions

The imidazo[1,5-a]pyridine scaffold participates in electrophilic substitutions and cross-coupling reactions, leveraging the electron-rich nitrogen atoms.

Table 2: Electrophilic Substitution and Cross-Coupling Reactions

Reaction TypeReagents/ConditionsProductYieldCitation
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C5-Nitroimidazo[1,5-a]pyridine derivative58%
BrominationBr<sub>2</sub>, FeBr<sub>3</sub>, DCM7-Bromoimidazo[1,5-a]pyridine derivative63%
Suzuki-Miyaura couplingAryl boronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>Biaryl derivatives75%
  • Electrophilic substitution : Nitration and bromination occur preferentially at the 5- and 7-positions due to the directing effects of the nitrogen atoms.

  • Cross-coupling : Palladium-catalyzed Suzuki reactions enable the introduction of aryl groups for structure-activity relationship (SAR) studies.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers

Imidazo[1,5-a]pyridine-1-carboxylic acid (CAS 138891-51-7)

  • Structural Difference : Carboxylic acid at position 1 instead of position 3.
  • No direct biological data available, but positional isomers often exhibit divergent binding affinities .

Imidazo[1,5-a]pyridine-7-carboxylic acid

  • Structural Difference : Carboxylic acid at position 7.
  • However, synthetic routes for 7-substituted derivatives are less documented .

Heterocycle Variants

Pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 16205-46-2)

  • Structural Difference : Replaces the imidazole ring with pyrazole.
  • Melting point: 199–201°C .
  • Synthetic Note: Synthesized via esterification (e.g., methyl pyrazolo[1,5-a]pyridine-3-carboxylate, CAS 63237-84-3) followed by hydrolysis .

7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 1352395-45-9)

  • Structural Difference : Methoxy group at position 7.

Substituent Variations

1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid

  • Structural Difference : Methyl group at position 1 instead of pyridin-4-yl.
  • Impact : The methyl group reduces steric bulk, possibly enhancing metabolic stability but diminishing target selectivity due to weaker π-interactions .

7-Bromo-N-[(oxan-4-yl)methyl]imidazo[1,5-a]pyridine-1-carboxamide (Compound 22)

  • Structural Difference : Bromine at position 7 and a carboxamide group.
  • Impact : Bromine enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids). Yield: 78% .

Data Tables

Table 1. Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) LogP PSA (Ų)
1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid* C₁₂H₉N₃O₂ 239.22 Not reported ~1.5 70.1
Pyrazolo[1,5-a]pyridine-3-carboxylic acid C₈H₆N₂O₂ 162.14 199–201 1.35 54.6
7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid C₉H₈N₂O₃ 192.17 Not reported ~1.2 65.6

*Estimated values based on structural analogs.

Biological Activity

1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound characterized by its imidazo[1,5-a]pyridine structure fused with a pyridine ring and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry for its diverse biological activities, including potential applications in oncology, antimicrobial therapy, and neuropharmacology. The following sections provide an overview of its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H9N3O2
  • Molecular Weight : 239.23 g/mol
  • IUPAC Name : 1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid
  • Canonical SMILES : C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC=NC=C3

Biological Activities

Research indicates that 1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid exhibits several significant biological activities:

  • Antitumor Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies indicate that it may act by inducing apoptosis and inhibiting cell cycle progression.
  • Antimicrobial Properties : Preliminary tests suggest that this compound possesses activity against a range of pathogens, including bacteria and fungi.
  • Neuropharmacological Effects : There is emerging evidence that it may influence neurotransmitter systems, potentially offering therapeutic benefits in neuropsychiatric disorders.

The mechanism of action for 1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer progression and microbial metabolism.
  • Receptor Modulation : It may modulate the activity of receptors related to neurotransmission, contributing to its neuropharmacological effects.

Antitumor Activity

A study published in MDPI reports the antiproliferative effects of various derivatives of imidazo[1,5-a]pyridine compounds, including 1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid. The IC50 values (the concentration required to inhibit cell growth by 50%) were significantly lower than those of control compounds, indicating enhanced efficacy against cancer cell lines such as HeLa and MDA-MB-231 .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit broad-spectrum antimicrobial activity. For example, studies have shown that modifications to the imidazo-pyridine core can enhance antibacterial potency against Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

The following table compares 1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid with structurally similar compounds:

Compound NameStructural FeaturesKey Activities
Imidazo[1,2-a]pyridine-6-carboxylic acidSimilar imidazole-pyridine frameworkAntitumor properties
Imidazo[1,5-a]pyridine-7-carboxylic acidVariation at the carboxylic positionAntiviral activity
3-Methyl-imidazo[4,5-b]pyridine-6-carboxylic acidMethyl substitution on the imidazole ringAntidepressant effects
5-Chloro-imidazo[4,5-b]pyridine-2-carboxylic acidChlorine substitution enhancing reactivityPotential anti-inflammatory properties

This comparison highlights the versatility of imidazo-pyridine derivatives while showcasing the unique properties of 1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid due to its specific substitutions and functional groups.

Q & A

Basic: What are the established synthetic routes for 1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid?

Methodological Answer:
A widely used approach involves one-pot multicomponent reactions to construct the imidazo[1,5-a]pyridine core. For example, a three-component reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in water at room temperature yields substituted derivatives efficiently . Key steps include:

  • Reagent selection : Meldrum’s acid acts as both a carbonyl precursor and cyclization agent.
  • Solvent choice : Water is favored for green chemistry compliance, reducing environmental impact .
  • Catalyst : Piperidine (0.3 mmol) facilitates imine formation and cyclization .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:
Characterization typically involves:

  • Spectroscopy : NMR (¹H/¹³C) to confirm regiochemistry and substituent positions. For example, the pyridyl proton signals appear downfield (δ 8.5–9.0 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Used in advanced studies to resolve ambiguities in regioselectivity or stereochemistry (e.g., derivatives in ) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Critical parameters include:

  • Temperature control : Room temperature minimizes side reactions (e.g., decomposition of Meldrum’s acid) .
  • Solvent polarity : Polar solvents like water enhance cyclization efficiency but may require phase-transfer catalysts for hydrophobic intermediates .
  • Catalyst loading : Excess piperidine (>0.5 mmol) can lead to byproducts; stoichiometric optimization is essential .
  • Workup : Recrystallization in ethanol removes unreacted starting materials .

Advanced: What strategies address regioselectivity challenges during synthesis?

Methodological Answer:
Regioselectivity is influenced by:

  • Substituent effects : Electron-withdrawing groups on aryl aldehydes favor cyclization at the C3 position .
  • Reaction conditions : Hydrazine hydrate in specific ratios can shift pathways toward cyanopyrazoles or aminopyrazoles (e.g., Scheme 5 in ) .
  • Computational modeling : DFT calculations predict transition-state energies to guide substituent placement .

Advanced: How is the biological activity of derivatives evaluated in academic research?

Methodological Answer:
A standard assay involves:

  • Enzyme inhibition : Papain is used as a model cysteine protease. Derivatives (0.2 mM) are incubated with papain (0.05 mM) and Bz-DL-Arg-pNA substrate at 37°C. Activity is quantified via absorbance at 410 nm after acid quenching .
  • Thermodynamic studies : Assays at 32°C and 42°C determine ΔG, ΔH, and ΔS to correlate binding affinity with structural modifications .

Advanced: How can contradictory data in literature regarding synthesis pathways be resolved?

Methodological Answer:
Contradictions arise from:

  • Divergent conditions : Varying solvent systems (e.g., DMF vs. water) may lead to different intermediates. Systematic replication under standardized conditions is critical .
  • Analytical discrepancies : Cross-validate characterization data (e.g., compare melting points, NMR shifts) with published benchmarks .
  • Mechanistic studies : Isotopic labeling (e.g., ¹⁵N) tracks reaction pathways to confirm intermediates .

Advanced: What role do substituents play in modulating biological activity?

Methodological Answer:

  • Hydrophobic groups : 3-(4-Methoxyphenyl) derivatives enhance membrane permeability, improving inhibitory potency against proteases .
  • Electron-deficient moieties : Nitro or chloro substituents increase electrophilicity, enhancing covalent binding to enzyme active sites .
  • Thermodynamic profiling : Derivatives with lower ΔG values (e.g., 3d in ) show stronger inhibition due to favorable binding entropy .

Advanced: How are green chemistry principles applied in synthesizing this compound?

Methodological Answer:

  • Solvent selection : Water replaces toxic organic solvents (e.g., DCM) to reduce waste .
  • Catalyst recycling : Piperidine can be recovered via distillation in scaled-up reactions .
  • Atom economy : One-pot reactions minimize intermediate isolation steps, improving efficiency .

Advanced: What computational tools assist in designing novel derivatives?

Methodological Answer:

  • Docking studies : AutoDock Vina predicts binding poses of derivatives with cysteine proteases, prioritizing synthesis targets .
  • QSAR models : Regression analysis correlates logP values (e.g., 1.12 for methyl esters in ) with bioavailability .
  • MD simulations : Assess stability of enzyme-inhibitor complexes over 100-ns trajectories .

Advanced: How are stability and degradation profiles analyzed for this compound?

Methodological Answer:

  • Forced degradation : Exposure to heat (60°C), light (UV), and humidity (75% RH) identifies labile functional groups (e.g., ester hydrolysis) .
  • HPLC-MS : Monitors degradation products; pyridine ring oxidation is a common pathway .
  • Accelerated stability studies : Samples stored at 25°C/60% RH for 6 months assess long-term storage conditions .

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